molecular formula C10H22N2O2 B6228580 tert-butyl N-(3-aminobutyl)-N-methylcarbamate CAS No. 1601241-99-9

tert-butyl N-(3-aminobutyl)-N-methylcarbamate

Cat. No.: B6228580
CAS No.: 1601241-99-9
M. Wt: 202.29 g/mol
InChI Key: QYTUTPWBOBZEPQ-UHFFFAOYSA-N
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Description

Significance of tert-butyl N-(3-aminopropyl)-N-methylcarbamate as a Versatile Synthetic Intermediate

tert-butyl N-(3-aminopropyl)-N-methylcarbamate, a member of the class of mono-Boc-protected diamines, is a valuable reagent in multistep organic synthesis. tandfonline.comsigmaaldrich.com The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the amine functions allows for selective reactions at the unprotected primary amine. This differential reactivity is crucial for the regioselective synthesis of more complex molecules, preventing the formation of undesired side products that would arise from the reaction of both amino groups. scielo.org.mxredalyc.org

The utility of this intermediate is underscored by its application in the synthesis of a variety of target molecules, including pharmacologically active compounds and other functional materials. The Boc group can be readily removed under acidic conditions, revealing the second primary amine for further functionalization. This straightforward deprotection step adds to the compound's versatility, enabling chemists to introduce different substituents at each nitrogen atom in a controlled manner.

The chemical properties of tert-butyl N-(3-aminopropyl)-N-methylcarbamate are summarized in the table below, highlighting its key molecular attributes.

PropertyValue
IUPAC Name tert-butyl N-(3-aminopropyl)-N-methylcarbamate
Molecular Formula C9H20N2O2
Molecular Weight 188.27 g/mol
CAS Number 150349-36-3
Synonyms N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, 3-(N-Boc-N-methylamino)propylamine, N-Boc-N-methyl-1,3-diaminopropane

Data sourced from PubChem CID 2756543. nih.gov

Historical Development and Evolution of Synthetic Approaches to Analogous Nitrogen-Containing Scaffolds

The development and use of compounds like tert-butyl N-(3-aminopropyl)-N-methylcarbamate are built upon a long history of advancements in the synthesis of nitrogen-containing molecules. Nitrogen-containing scaffolds are fundamental components of a vast number of natural products, pharmaceuticals, and materials.

Historically, the synthesis of diamines and other polyamines often presented challenges related to selectivity. In the case of symmetrical diamines, achieving selective monofunctionalization was a significant hurdle, often leading to mixtures of unprotected, mono-protected, and di-protected products. sigmaaldrich.com Early methods for the selective protection of diamines could be cumbersome and result in low yields.

A significant breakthrough in this area was the development of methods for the selective mono-Boc protection of diamines. One effective strategy involves the monoprotonation of the diamine with one equivalent of an acid, such as hydrochloric acid, followed by treatment with di-tert-butyl dicarbonate (B1257347) (Boc)2O. scielo.org.mxredalyc.org This approach leverages the difference in reactivity between the free amine and the protonated ammonium (B1175870) salt to achieve high yields of the mono-protected product. The use of reagents like chlorotrimethylsilane (B32843) or thionyl chloride to generate HCl in situ has further refined this methodology, making it a more convenient and efficient one-pot procedure. scielo.org.mxredalyc.org

The evolution of protecting group strategies, particularly the widespread adoption of the Boc group, has been instrumental in advancing the synthesis of complex nitrogen-containing molecules. The stability of the Boc group under a wide range of reaction conditions, coupled with its ease of removal under mild acidic conditions, has made it an indispensable tool for organic chemists. This has paved the way for the efficient and controlled synthesis of a diverse range of nitrogenous compounds, with versatile intermediates like tert-butyl N-(3-aminopropyl)-N-methylcarbamate playing a central role.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1601241-99-9

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

tert-butyl N-(3-aminobutyl)-N-methylcarbamate

InChI

InChI=1S/C10H22N2O2/c1-8(11)6-7-12(5)9(13)14-10(2,3)4/h8H,6-7,11H2,1-5H3

InChI Key

QYTUTPWBOBZEPQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCN(C)C(=O)OC(C)(C)C)N

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Tert Butyl N 3 Aminobutyl N Methylcarbamate

Chemo- and Regioselective Synthesis Strategies

The selective synthesis of tert-butyl N-(3-aminobutyl)-N-methylcarbamate hinges on the differential reactivity of the two amine functionalities in a suitable precursor, typically a 1,3-diaminobutane derivative. Strategic application of protecting groups, followed by controlled alkylation and carbamate (B1207046) formation, is a cornerstone of achieving the desired substitution pattern.

Strategic Application of Protecting Group Chemistry in Precursor Synthesis

The synthesis of unsymmetrical diamines often necessitates the use of protecting groups to temporarily block one of the amine functionalities, allowing for selective modification of the other. jocpr.comwikipedia.org The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. masterorganicchemistry.com

A key precursor for the synthesis of the target molecule is a mono-Boc-protected 1,3-diaminobutane. Achieving selective mono-protection of a symmetric diamine can be challenging, often resulting in a mixture of unprotected, mono-protected, and di-protected products. However, recent advancements in flow chemistry have enabled the efficient and selective mono-Boc protection of various aliphatic diamines. nih.govacs.orgacs.orgsemanticscholar.orgfigshare.com This continuous flow methodology offers precise control over reaction parameters, leading to higher yields of the desired mono-protected product compared to traditional batch methods. For instance, a flow-mediated synthesis using a 0.5 mm diameter PTFE tubular flow reactor has been successfully employed to produce a series of mono-Boc protected aliphatic diamines in yields ranging from 45-91%. nih.govacs.orgacs.orgsemanticscholar.orgfigshare.com

Another strategy for selective mono-protection involves the use of a self-made Boc-precursor, tert-butyl (p-nitrophenyl) carbonate, which reacts with ethylenediamine to yield N-BOC-ethylenediamine. This method boasts cheap and readily available raw materials, simple operation, and high product yield and purity. google.com

Targeted Amine Alkylation and Carbamate Formation Routes

Once a mono-protected diamine precursor is obtained, the next critical step is the selective N-methylation of the remaining free amine. The direct N-methylation of carbamate derivatives of α-amino acids has been achieved using tert-butyl perbenzoate in the presence of copper(II) octanoate, proceeding without racemization. rsc.org This catalytic approach suggests a potential pathway for the selective methylation of mono-Boc protected diamines.

An alternative and highly convergent approach involves the reductive amination of a suitable keto-carbamate precursor. Reductive amination is a powerful tool for C-N bond formation and is widely used in the synthesis of amines. organic-chemistry.org In this context, a plausible precursor is tert-butyl N-(3-oxobutyl)carbamate. This keto-carbamate can undergo reductive amination with methylamine to introduce the methylamino group at the desired position. This one-pot reaction typically involves the formation of an intermediate imine, which is then reduced in situ to the corresponding amine.

A variety of reducing agents can be employed for reductive amination, with the choice depending on the specific substrate and desired selectivity. Microwave-assisted reductive alkylation of methyl carbamate with aldehydes has been shown to be a rapid and convenient method for the synthesis of primary amines, avoiding issues of over-alkylation. organic-chemistry.org

The final step in this synthetic sequence would be the introduction of the tert-butyl carbamate group onto the methylated nitrogen. This is typically achieved by reacting the secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base.

Novel Catalyst Systems for Enhanced Reaction Efficiency and Selectivity

The development of novel catalyst systems is crucial for improving the efficiency and selectivity of the synthetic steps involved in producing this compound. For the reductive amination pathway, various catalysts have been explored to enhance the reaction's green profile and performance.

Palladium-catalyzed cross-coupling reactions have been utilized for the synthesis of N-Boc-protected anilines using tert-butyl carbamate. sigmaaldrich.com While not directly applicable to the aliphatic target molecule, this highlights the potential of transition metal catalysis in carbamate chemistry.

For the synthesis of diamines, rhodium-catalyzed asymmetric reductive amination has been employed, particularly in cascade reactions. rsc.org Furthermore, 1,3-diamine-derived catalysts have been designed and successfully used in asymmetric Mannich reactions of ketones, demonstrating high enantioselectivities. nii.ac.jpresearchgate.net These catalyst systems could potentially be adapted for the diastereoselective synthesis of chiral derivatives of the target compound.

Multicomponent Reaction Approaches Incorporating this compound Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to organic synthesis. mdpi.com The application of MCRs to the synthesis of diamine derivatives is an active area of research.

A three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI provides an efficient route to carbamates under mild conditions. organic-chemistry.org This approach could potentially be adapted to incorporate a diamine precursor, leading to the formation of the target carbamate in a single step.

The asymmetric Mannich reaction, a type of MCR, has been successfully used to synthesize chiral β-amino carbonyl compounds, which can be precursors to diamines. orgsyn.org For instance, a proline-catalyzed direct three-component asymmetric Mannich reaction has been developed. orgsyn.org Furthermore, a highly diastereoselective three-component phenolic Mannich reaction has been reported for the synthesis of chiral vicinal diamines. acs.org While these methods yield 1,2-diamines, the principles could potentially be extended to the synthesis of 1,3-diamine derivatives.

Green Chemistry Principles and Sustainable Synthesis Pathways for this compound

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. mdpi.comtandfonline.com For the synthesis of this compound, several strategies can be employed to enhance the sustainability of the process.

The use of flow chemistry for the selective mono-Boc protection of diamines not only improves selectivity and yield but also aligns with green chemistry principles by enabling continuous processing and potentially reducing solvent usage and waste generation. nih.govacs.orgacs.orgsemanticscholar.orgfigshare.com

In the context of reductive amination, the use of molecular hydrogen as a reducing agent with a heterogeneous catalyst is considered a greener alternative to stoichiometric hydride reagents. Furthermore, catalyst-free and environmentally benign protocols are being developed for reactions such as the one-pot synthesis of unsymmetrical dihydropyridines, which showcases the potential for minimizing catalyst-related waste. tandfonline.com

The choice of solvents is another critical aspect of green synthesis. The development of catalyst- and solvent-free conditions for Boc protection of amines represents a significant step towards a more environmentally friendly process. researchgate.net Similarly, the condensation of 1,4-cyclohexanedione with primary alkylamines to form N,N′-dialkyl-p-phenylenediamines at room temperature with water as the major by-product exemplifies a green synthetic route. rsc.org

Mechanistic Investigations of Reactions Involving Tert Butyl N 3 Aminobutyl N Methylcarbamate

Elucidation of Reaction Pathways for Amine Derivatization and Functionalization

The primary reactive center of tert-butyl N-(3-aminobutyl)-N-methylcarbamate for derivatization is the terminal primary amine group (-NH2). This group is a nucleophile and is expected to participate in a variety of reactions common to primary amines.

Expected Reaction Pathways:

Acylation: The primary amine can readily react with acylating agents such as acid chlorides, anhydrides, and activated esters to form amides. The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the amide bond and a leaving group.

Alkylation: Nucleophilic substitution reactions with alkyl halides or other alkylating agents would lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and stoichiometry. The reaction mechanism is typically SN2 for primary and secondary alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) would yield secondary amines. This process involves the initial formation of a hemiaminal, followed by dehydration to an imine or iminium ion, which is then reduced in situ.

Michael Addition: As a primary amine, it can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. The reaction involves the conjugate addition of the amine to the β-carbon of the unsaturated system.

The tert-butoxycarbonyl (Boc) protecting group on the other nitrogen atom is generally stable under these conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid), which would liberate the secondary amine for further functionalization.

Stereochemical Considerations in Synthetic Transformations Employing this compound

If this compound is used in a chiral, enantiomerically pure form (i.e., with a stereocenter at the 3-position of the butyl chain), it can be employed as a chiral building block in asymmetric synthesis.

Key Stereochemical Considerations:

Nucleophilic Addition to Prochiral Centers: When the chiral amine reacts with a prochiral electrophile, such as an unsymmetrical ketone, the potential exists for diastereoselective addition. The stereochemical outcome would be influenced by the steric and electronic properties of the substituents on both the amine and the electrophile, following principles outlined by models such as Cram's rule or the Felkin-Anh model.

Formation of Chiral Auxiliaries: The amine could be derivatized to form a chiral auxiliary. For instance, reaction with a suitable acyl chloride could yield an amide that directs the stereochemistry of subsequent reactions on a substrate attached to the auxiliary. The stereochemical control arises from the fixed conformation of the auxiliary, which blocks one face of the reacting center from attack.

Enantioselective Catalysis: While less common for simple amines of this type, it is conceivable that a derivative could be used as a ligand in a metal-catalyzed enantioselective transformation. The stereochemical induction would depend on the formation of a well-defined chiral environment around the metal center.

Without specific experimental data, the degree of stereocontrol that can be achieved with this particular compound remains speculative.

Kinetic and Thermodynamic Aspects of Key Reactions Facilitated by or Involving this compound

Quantitative kinetic and thermodynamic data for reactions involving this compound are not readily found in the literature. However, general principles can be applied to understand the factors that would govern the rates and equilibria of its reactions.

Kinetic Considerations:

The rate of reactions involving the primary amine will be influenced by several factors:

Nucleophilicity: The nucleophilicity of the primary amine is a key determinant of the reaction rate in nucleophilic substitution and addition reactions. This can be affected by the solvent, with polar aprotic solvents generally favoring higher rates for SN2 reactions.

Steric Hindrance: The butyl chain and the N-methyl-N-Boc group could exert some steric hindrance, potentially slowing down reactions compared to less substituted amines.

Temperature: As with most chemical reactions, an increase in temperature would generally lead to an increase in the reaction rate, as described by the Arrhenius equation.

Thermodynamic Considerations:

The position of equilibrium for reactions involving this compound will be determined by the change in Gibbs free energy (ΔG).

Bond Strengths: The formation of stable bonds, such as the amide bond in acylation reactions, provides a strong thermodynamic driving force.

Entropy: Reactions that result in an increase in the number of molecules will be entropically favored.

Product Stability: The stability of the products relative to the reactants will dictate the equilibrium position. For example, the formation of resonance-stabilized products would be thermodynamically favorable.

The following table provides a hypothetical summary of how these factors might influence common reactions, though it is important to note that this is not based on experimental data for this specific compound.

Reaction TypeKey Kinetic FactorsKey Thermodynamic Factors
Acylation Nucleophilicity of the amine, Electrophilicity of the acylating agent, Steric hindranceHigh stability of the resulting amide bond
Alkylation Nucleophilicity of the amine, Nature of the leaving group on the alkylating agent, Solvent polarityRelative bond strengths of C-N vs. C-X (X=leaving group)
Reductive Amination Rate of imine/iminium ion formation, Reactivity of the reducing agentStability of the resulting C-N bond

Applications of Tert Butyl N 3 Aminobutyl N Methylcarbamate As a Building Block in Complex Molecular Architectures

Role in the Synthesis of Nitrogen-Containing Heterocycles and Macrocycles

The structure of tert-butyl N-(3-aminobutyl)-N-methylcarbamate, featuring a primary amine and a Boc-protected secondary amine separated by a four-carbon chain, makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. The differential protection of the two nitrogen atoms allows for selective reactions. The primary amine can be reacted first, followed by deprotection of the Boc group and subsequent cyclization.

This strategy is foundational for creating saturated heterocycles such as substituted piperidines or azepanes. For instance, the primary amine could undergo reductive amination with a dicarbonyl compound or an equivalent, and after subsequent intramolecular reaction, form a seven-membered azepane ring. Although specific examples utilizing this compound are not prominent in the literature, the synthetic strategy is well-established for similar diamines.

In macrocycle synthesis, this compound can serve as a key diamine segment. Stepwise or convergent approaches could incorporate this unit into larger ring systems, which are of interest in areas like host-guest chemistry and the development of synthetic ionophores. The methyl group on one nitrogen and the butyl chain provide specific steric and conformational properties to the resulting macrocycle.

Table 1: Potential Heterocyclic Scaffolds from this compound

Heterocycle ClassPotential Synthetic RouteKey Intermediate Feature
Substituted PiperidinesIntramolecular cyclization after functionalization of the primary amine1,4-diamine structure
AzepanesReaction with a bifunctional electrophile followed by cyclizationFlexible butyl backbone
DiazacyclesCondensation with another diamine and a dicarbonyl compoundTwo nucleophilic nitrogen centers

Utilization in Peptide and Peptidomimetic Construction as a Protected Diamine Synthon

In peptide science, molecules that mimic the structure and function of peptides (peptidomimetics) are of great interest for developing therapeutics with improved stability and bioavailability. This compound can be used as a protected diamine synthon to introduce a non-natural amino acid-like residue into a peptide chain.

The tert-butyloxycarbonyl (Boc) group is a standard protecting group in peptide synthesis, readily removed under acidic conditions. springernature.comnih.gov This allows for the selective unmasking of the secondary amine for peptide bond formation after the primary amine has been incorporated into a growing chain. The resulting structure introduces a flexible four-carbon linker into the peptide backbone, potentially inducing or modifying secondary structures like β-turns. The N-methyl group can also impact the conformational preferences and proteolytic stability of the resulting peptidomimetic. nsf.gov

Table 2: Properties Conferred by Incorporation into Peptides

Structural FeatureConferred PropertyRationale
Butyl LinkerIncreased flexibilityLonger chain than natural diamino acids
N-Methyl GroupResistance to proteolysisSteric hindrance at the amide bond
Boc-Protected AmineOrthogonal synthesis controlAllows for selective deprotection and coupling

Precursor in the Total Synthesis of Natural Products and Designed Small Molecules

The utility of protected amino-functionalized building blocks is a cornerstone of total synthesis. While no major total synthesis campaigns have explicitly reported the use of this compound, its structure is relevant to the synthesis of alkaloids and other nitrogenous natural products. Many alkaloids contain piperidine (B6355638) or azepane cores, for which this compound is a potential precursor.

In the realm of designed small molecules, particularly for drug discovery, building blocks that offer a combination of lipophilic (tert-butyl, butyl chain) and polar (amines) features are highly sought after. This compound could be a starting point for synthesizing novel ligands for various biological targets, where the diamine motif can engage in key hydrogen bonding interactions. For example, similar carbamate (B1207046) derivatives are used to synthesize compounds with potential anti-inflammatory or antimicrobial activities. researchgate.netresearchgate.net

Scaffold for Combinatorial Library Generation and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. nih.gov this compound is an excellent scaffold for such endeavors. The two distinct amine functionalities can be derivatized in a combinatorial fashion.

For example, the primary amine could be acylated with a library of carboxylic acids, while the secondary amine, after deprotection, could be reacted with a library of sulfonyl chlorides or isocyanates. This "two-point" diversification strategy can rapidly generate a large library of related compounds with varied functionalities and stereochemical properties, increasing the probability of identifying molecules with desired biological activity. The inherent flexibility of the butyl chain adds another layer of structural diversity to the generated library.

Advanced Analytical Methodologies for Research Scale Characterization and Process Monitoring of Tert Butyl N 3 Aminobutyl N Methylcarbamate

Spectroscopic Techniques for Structural Elucidation in Synthetic Contexts

Spectroscopic methods are indispensable for confirming the chemical identity and structure of newly synthesized molecules. For tert-butyl N-(3-aminobutyl)-N-methylcarbamate, a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a comprehensive understanding of its atomic connectivity and molecular weight.

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a suite of 1D and 2D NMR experiments can unambiguously establish its constitution and provide insights into its conformational dynamics.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are predicted based on the analysis of similar N-Boc protected amines. rsc.orgorgsyn.org

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-C(CH₃)₃ (tert-butyl)1.45singlet9H
-NH₂ (primary amine)1.5-2.5broad singlet2H
-CH₂-CH₂-N(CH₃)-1.60-1.75quintet2H
-CH₂-NH₂2.70-2.85triplet2H
-N-CH₃ (N-methyl)2.85-2.95singlet3H
-CH₂-N(CH₃)-3.10-3.25triplet2H

This is an interactive data table. You can sort and filter the data.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of the carbamate (B1207046) carbonyl and the distinct alkyl carbons can be readily identified.

Carbon Assignment Predicted Chemical Shift (ppm)
-C(CH₃)₃ (tert-butyl methyls)28.4
-CH₂-CH₂-N(CH₃)-~30-35
-CH₂-NH₂~38-42
-CH₂-N(CH₃)-~48-52
-N-CH₃~35-38
-C(CH₃)₃ (tert-butyl quaternary)79.1
C=O (carbamate)156.0

This is an interactive data table. You can sort and filter the data.

2D NMR Techniques: To definitively assign all proton and carbon signals and to probe the molecule's conformation, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing the connectivity of the butyl chain. For instance, correlations would be observed between the protons of the adjacent methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this flexible molecule, NOESY can provide insights into through-space proximity of protons, which can be informative about preferred conformations in solution.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for tracking the progress of a chemical reaction. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would readily produce the protonated molecule [M+H]⁺.

The expected monoisotopic mass of C₉H₂₀N₂O₂ is 188.1525 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Fragmentation Pattern: While soft ionization methods minimize fragmentation, some characteristic fragmentation patterns can be observed, particularly with techniques like tandem mass spectrometry (MS/MS). For N-Boc protected amines, a characteristic loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da) is common. reddit.com The fragmentation of the alkyl chain would also produce predictable daughter ions. libretexts.org

Ion m/z (predicted) Description
[M+H]⁺189.1603Protonated molecule
[M-C₄H₈+H]⁺133.0977Loss of isobutylene
[M-Boc+H]⁺89.0977Loss of the Boc group

This is an interactive data table. You can sort and filter the data.

During synthesis, MS can be used to monitor the disappearance of starting materials and the appearance of the product in real-time, often by direct injection of reaction aliquots. microsaic.com

Chromatographic Methods for Isolation, Purification, and Quantitative Analysis in Research Batches

Chromatography is essential for separating the target compound from unreacted starting materials, byproducts, and other impurities.

HPLC is the primary technique for assessing the purity of non-volatile organic compounds and for monitoring the progress of a reaction. For this compound, a reverse-phase HPLC method would be most appropriate.

A typical HPLC system for this analysis would consist of:

Column: A C18 stationary phase is a common choice for separating moderately polar compounds.

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Detector: A UV detector set at a low wavelength (e.g., 210 nm) would be suitable for detecting the carbamate functionality. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer could also be used for compounds lacking a strong chromophore.

By injecting samples from the reaction mixture at different time points, the conversion of reactants to products can be quantified by comparing the peak areas. This data is crucial for optimizing reaction conditions such as temperature, reaction time, and stoichiometry.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. In the synthesis of this compound, GC can be used to:

Analyze Starting Material Purity: The purity of volatile starting materials, such as the parent diamine, can be assessed by GC.

Detect Volatile Byproducts: The formation of volatile byproducts during the reaction can be monitored. For instance, in the Boc-protection step using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), the formation of tert-butanol (B103910) as a byproduct can be quantified by GC.

Monitor Reagent Consumption: The consumption of volatile reagents can be tracked over the course of the reaction.

For the analysis of amines by GC, derivatization may sometimes be necessary to improve peak shape and thermal stability. However, for simple diamines, a polar column may suffice. A flame ionization detector (FID) is a universal detector suitable for this purpose, while a mass spectrometer (GC-MS) can be used for definitive identification of unknown peaks. It is important to note that N-Boc protected amines can sometimes undergo thermal degradation in the GC inlet, which needs to be considered during method development. nih.gov

In-Process Analytical Technologies for Optimized Synthetic Route Development

Process Analytical Technology (PAT) involves the use of online, inline, or at-line analytical tools to monitor and control a chemical process in real-time. mt.com For the research-scale synthesis of this compound, the implementation of PAT can lead to a better understanding of the reaction kinetics and mechanism, facilitating faster process optimization.

In-situ FTIR/Raman Spectroscopy: These techniques can be used to monitor the concentration of reactants, intermediates, and products in the reaction vessel in real-time by observing changes in their characteristic vibrational bands. For example, the disappearance of the N-H stretching vibrations of the starting amine and the appearance of the carbamate carbonyl stretch can be tracked.

Automated HPLC/UPLC Sampling: An automated sampling system can be connected to the reactor to periodically withdraw aliquots, quench the reaction, and inject the sample into an HPLC or UPLC system. This provides detailed kinetic profiles of the reaction, which are invaluable for process development and scale-up.

By employing these advanced analytical methodologies, a comprehensive understanding of the synthesis and purification of this compound can be achieved, ensuring the desired product quality and facilitating the development of a robust and efficient synthetic process.

Computational and Theoretical Chemistry Studies on Tert Butyl N 3 Aminobutyl N Methylcarbamate and Its Reactivity

Conformational Analysis and Energy Landscapes of tert-butyl N-(3-aminobutyl)-N-methylcarbamate

A computational conformational analysis would be the first step in characterizing the molecule's three-dimensional structure. This would involve scanning the potential energy surface by rotating the molecule's single bonds—primarily the C-C and C-N bonds of the butyl chain and the C-N bond of the carbamate (B1207046). The goal would be to identify all low-energy conformers (stable shapes) and the transition states that connect them. This would result in an energy landscape, revealing the most likely shapes the molecule adopts. However, no such analysis has been published for this compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, typically using Density Functional Theory (DFT), would provide deep insights into the electronic nature of the molecule. Key descriptors that would be calculated include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Electrostatic Potential (ESP) Map: This would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The primary amine and the carbamate oxygen atoms would be expected to be electron-rich sites.

Atomic Charges: Calculation of partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital analysis) would quantify the charge distribution.

Without dedicated studies, no data for these fundamental electronic properties are available for this compound.

Molecular Dynamics Simulations for Solvent Effects on Reactivity and Conformation

Molecular dynamics (MD) simulations could model the behavior of this compound over time in the presence of different solvents. Such simulations would reveal how solvent molecules interact with the compound, influencing its conformational equilibrium and the accessibility of its reactive sites (like the primary amine). For instance, in a protic solvent like water, hydrogen bonding interactions would be expected to play a significant role. In an aprotic solvent, different conformational preferences might emerge. This area of research remains unexplored for this molecule.

Prediction of Spectroscopic Properties and Elucidation of Reaction Mechanisms via Computational Methods

Computational methods are powerful tools for predicting spectroscopic data, which can aid in experimental characterization. Calculations could provide theoretical:

NMR Spectra (¹H and ¹³C): Predicted chemical shifts would help in the assignment of experimental spectra.

Infrared (IR) Spectrum: Calculated vibrational frequencies would correspond to the peaks in an experimental IR spectrum, helping to identify key functional groups like the N-H and C=O bonds.

Furthermore, if this molecule were to be used in a chemical reaction, computational chemistry could be employed to map out the entire reaction mechanism. This would involve locating the transition state structures and calculating the activation energies, providing a detailed, step-by-step understanding of how the reaction proceeds. As with the other areas, no such predictive or mechanistic studies have been published for this compound.

Future Directions and Emerging Research Avenues for Tert Butyl N 3 Aminobutyl N Methylcarbamate

Development of Novel Synthetic Applications and Methodologies

The core value of tert-butyl N-(3-aminobutyl)-N-methylcarbamate lies in its bifunctional nature, offering two nitrogen atoms with different reactivities due to the tert-butoxycarbonyl (Boc) protecting group. Future synthetic applications will likely exploit this differential reactivity.

Key Research Areas:

Asymmetric Synthesis: The chiral center in the aminobutyl chain presents an opportunity for the development of new asymmetric syntheses. Research could focus on using this compound as a chiral ligand or a key intermediate in the stereoselective synthesis of complex molecules.

Scaffold for Combinatorial Libraries: The primary and secondary amine functionalities, once deprotected, can be selectively functionalized. This makes the compound an ideal scaffold for creating diverse libraries of compounds for drug discovery and materials science.

Synthesis of Novel Heterocycles: The diamine structure is a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

A comparative table of related carbamate (B1207046) compounds used in synthesis is presented below:

Compound NameCAS NumberMolecular FormulaKey Synthetic Application
tert-butyl N-(3-aminopropyl)-N-methylcarbamate150349-36-3C9H20N2O2Building block for organic synthesis. nih.gov
tert-Butyl N-methylcarbamate16066-84-5C6H13NO2Used in proteomics research. scbt.com
tert-butyl N-((3-aminophenyl)methyl)carbamate147291-66-5C12H18N2O2Intermediate in the synthesis of biologically active compounds. nih.govnih.gov
tert-Butyl carbamate4248-19-5C5H11NO2A common protecting group reagent in organic synthesis. orgsyn.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry. The physical properties of this compound could make it a candidate for integration into these modern synthesis platforms.

Potential Advantages in Flow Chemistry:

Improved Safety and Scalability: Flow reactors offer better control over reaction parameters, which is crucial for handling potentially exothermic reactions during the functionalization of the amine groups.

Automated Derivatization: The compound can be incorporated into automated synthesis platforms where reagents are sequentially added in a flow system to generate a library of derivatives with high efficiency and reproducibility.

Future research would involve developing and optimizing flow-based protocols for the synthesis and subsequent modification of this compound.

Exploration of Bioorthogonal and Click Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The amine groups of deprotected this compound could be functionalized with moieties suitable for bioorthogonal reactions. ru.nl

Potential Research Directions:

Linker Molecule: After modification with a bioorthogonal handle (e.g., an azide (B81097) or an alkyne), the compound could serve as a linker to connect different biomolecules.

Click Chemistry: The primary amine, after deprotection, is a suitable nucleophile for various "click" reactions, which are known for their high efficiency and specificity. This could be used to attach the molecule to surfaces or larger biomolecules.

Sustainable Synthesis and Upcycling Strategies for Precursors and Byproducts

Modern chemical research places a strong emphasis on sustainability. Future work on this compound will likely include the development of greener synthetic routes and methods for recycling waste streams.

Areas for Sustainable Innovation:

Greener Synthesis Routes: Research could focus on developing synthetic pathways that utilize renewable starting materials, employ catalytic methods to reduce waste, and use environmentally benign solvents.

Q & A

Q. What are the common synthetic routes for tert-butyl N-(3-aminobutyl)-N-methylcarbamate?

The synthesis typically involves two key steps: (1) formation of the amine intermediate (e.g., 3-aminobutyl-N-methylamine) and (2) carbamate protection using tert-butyl groups. Coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are effective for amide bond formation in related carbamates . For the carbamate step, tert-butoxycarbonyl (Boc) protection is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) in a polar solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine). Yield optimization requires stoichiometric control (1.2–1.5 equivalents of Boc₂O) .

Q. What purification methods are recommended for this compound?

After synthesis, purification is typically performed via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity analysis should include HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm the absence of unreacted amines or Boc-protection by-products. For hygroscopic batches, lyophilization may be necessary .

Q. How is the compound characterized structurally?

Key characterization methods:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show peaks for tert-butyl protons (δ ~1.38 ppm), methyl groups (δ ~2.8–3.0 ppm), and carbamate NH (δ ~6.5–7.0 ppm, broad).
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ (expected m/z ~245.2 for C₁₁H₂₂N₂O₂).
  • FT-IR : Carbamate C=O stretch (~1680–1720 cm⁻¹) and N-H bend (~1530 cm⁻¹) .

Advanced Research Questions

Q. How can coupling reaction efficiency be optimized to minimize by-products?

  • Solvent Selection : DMF enhances coupling efficiency for sterically hindered amines but may increase side reactions; DCM is preferable for Boc protection .
  • Temperature Control : Reactions at 0–4°C reduce racemization in chiral intermediates.
  • Monitoring : Use TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) or LCMS to track reaction progress. Adjust EDCI/HOBt ratios (1:1.1) if dimerization occurs .

Q. What strategies resolve contradictions in reported stability under acidic conditions?

Conflicting data on Boc-deprotection rates in HCl/dioxane vs. TFA:

  • Controlled Stability Studies : Expose the compound to varying pH (1–5) at 25°C and monitor degradation via HPLC.
  • Thermal Analysis : TGA (20–300°C, 10°C/min) identifies decomposition points; DSC detects phase transitions.
  • Alternative Protecting Groups : Compare with Cbz or Fmoc protections if Boc proves unstable .

Q. How to analyze stereochemical outcomes in derivatives of this compound?

  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for tert-butyl piperidine carbamates (e.g., ). Requires single crystals grown via slow evaporation in ethyl acetate/hexane .
  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with ethanol/heptane to separate enantiomers.
  • NOESY NMR : Detect spatial proximity between tert-butyl and methyl groups to infer conformation .

Methodological Considerations

Q. How to address low yields in large-scale synthesis?

  • Scale-Up Adjustments : Replace EDCI with EDC·HCl for better solubility.
  • Workflow : Implement continuous flow chemistry for Boc protection to improve mixing and reduce reaction time .

Q. What analytical techniques validate the compound’s compatibility with biological assays?

  • Solubility Screening : Test in PBS (pH 7.4) and DMSO; use dynamic light scattering (DLS) for aggregation analysis.
  • Stability in Media : Incubate in DMEM/FBS at 37°C for 24–72 hours and monitor degradation via LCMS .

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